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Compound of Interest

Compound Name: Phenylacetone oxime

Cat. No.: B081983

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization data for
Phenylacetone oxime (CAS 13213-36-0), a significant intermediate in organic synthesis and a
key metabolite in pharmacology. This document details its physicochemical properties,
spectroscopic data, and relevant biological pathways, supported by experimental
methodologies.

Core Compound Data

Phenylacetone oxime, systematically named N-(1-phenylpropan-2-ylidene)hydroxylamine, is
an organic compound with the chemical formula CoH11NO. It is recognized for its role as a
precursor in the synthesis of various pharmaceuticals and agrochemicals and as a metabolite
of amphetamine. The compound exists as a solid at room temperature and is characterized by
the presence of a phenyl group and an oxime functional group.[1]

Physicochemical Properties

The fundamental physicochemical properties of Phenylacetone oxime are summarized in the
table below, providing a quantitative snapshot of its characteristics.
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Property Value Reference(s)
Molecular Formula CoH11NO

Molecular Weight 149.19 g/mol [1]

Melting Point 63 °C [1]

Boiling Point 285.7 °C at 760 mmHg [1]

Density 0.99 g/cm?3 [1]

Flash Point 169.2 °C [1]

Refractive Index 1.514 [1]

XLogP3 1.7 (2]

Colorless to pale yellow solid
Appearance
or powder

- Moderately soluble in organic
Solubility _ [3]
solvents, less soluble in water.

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of
Phenylacetone oxime.

Spectroscopic Data Observed Characteristics Reference(s)

Aromatic protons (phenyl
1H NMR (CDCls, 300 MHz) [1]
group): & 7.2-7.6 ppm

O-H stretching: 3600 cm~1C=N
Infrared (IR) Spectroscopy stretching: 1665 cm~iN-O [1]
stretching: 945 cm~1

Experimental Protocols

Detailed methodologies are essential for the accurate characterization and synthesis of
Phenylacetone oxime.
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Synthesis of Phenylacetone Oxime

The most common laboratory synthesis involves the condensation of phenylacetone with
hydroxylamine.[4]

Materials:

Phenylacetone (P2P)

Hydroxylamine hydrochloride

Sodium acetate

Ethanol

Water

Procedure:

Dissolve phenylacetone in ethanol in a round-bottom flask.

» In a separate beaker, prepare an aqueous solution of hydroxylamine hydrochloride and
sodium acetate.

e Add the hydroxylamine solution to the phenylacetone solution.
e Heat the mixture under reflux for 1-2 hours.

» Allow the reaction mixture to cool to room temperature, then cool further in an ice bath to
precipitate the product.

e Collect the solid product by vacuum filtration.
e Wash the crude product with cold water.

o Recrystallize the product from an ethanol/water mixture to obtain pure Phenylacetone
oxime.[1]

A visual representation of the synthesis workflow is provided below.
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Synthesis Workflow of Phenylacetone Oxime

Reactants
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Phenylacetone Oxime

Click to download full resolution via product page

Caption: Synthesis workflow for Phenylacetone oxime.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

o Sample Preparation: Dissolve approximately 10-20 mg of Phenylacetone oxime in 0.5-0.7
mL of deuterated chloroform (CDCl3).

¢ Instrument: A 300 MHz or higher NMR spectrometer.

e Data Acquisition: Acquire *H and **C NMR spectra at room temperature.
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o Data Analysis: Process the spectra to identify chemical shifts (&) and coupling constants (J)
for structural assignment.

Infrared (IR) Spectroscopy:

o Sample Preparation: Prepare a KBr (potassium bromide) pellet by mixing a small amount of
Phenylacetone oxime with dry KBr powder and pressing it into a transparent disk.[5]
Alternatively, a Nujol mull can be prepared.

e Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
o Data Acquisition: Record the spectrum over the range of 4000-400 cm~1.

o Data Analysis: Identify characteristic absorption bands corresponding to the functional
groups present in the molecule.

Gas Chromatography-Mass Spectrometry (GC-MS):

o Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent like
dichloromethane or methanol.

e GC Conditions:
o Column: A non-polar capillary column (e.g., DB-5ms).
o Injector Temperature: 250 °C.

o Oven Program: Start at a lower temperature (e.g., 80 °C), then ramp up to a higher
temperature (e.g., 280 °C) to ensure separation.

e MS Conditions:
o lonization Mode: Electron lonization (El) at 70 eV.
o Mass Range: Scan a mass range of m/z 40-400.

o Data Analysis: Analyze the resulting chromatogram and mass spectra to determine the
retention time and fragmentation pattern of the compound.
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Biological Context: Metabolic Pathway

Phenylacetone oxime is a known intermediate in the metabolic deamination of amphetamine
in the liver.[1][6] This metabolic process is a key aspect of the pharmacology and toxicology of

amphetamines.

The metabolic conversion of amphetamine involves its N-oxidation to N-hydroxyamphetamine,
which is then further oxidized to Phenylacetone oxime.[7] The oxime can then be hydrolyzed
to phenylacetone. This pathway is crucial for the detoxification and elimination of amphetamine

from the body.

Metabolic Pathway of Amphetamine
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Caption: Metabolic conversion of amphetamine.

Conclusion
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This technical guide has provided a detailed characterization of Phenylacetone oxime (CAS
13213-36-0), encompassing its physicochemical properties, spectroscopic data, and a key
biological pathway. The experimental protocols outlined offer a foundation for researchers
working with this compound. The presented data, organized for clarity and comparison, serves
as a valuable resource for professionals in chemical research and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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